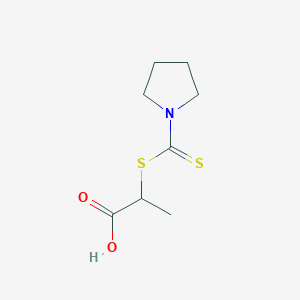

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid

Description

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is a sulfur-containing propionic acid derivative characterized by a pyrrolidine ring linked via a carbothioylsulfanyl group to the propionic acid backbone. The compound’s thioester and sulfur-rich moieties may confer unique reactivity, such as radical stabilization or metal chelation, distinguishing it from simpler propionic acid derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidine-1-carbothioylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-6(7(10)11)13-8(12)9-4-2-3-5-9/h6H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLKLWSFCZPILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(=S)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid (C₈H₁₃NO₂S₂, MW 219.32 g/mol) features a propionic acid backbone modified with a dithiocarbamate group linked to a pyrrolidine ring. The thiocarbamate functional group (–S–CS–N–) confers unique reactivity, enabling applications in coordination chemistry and bioactive molecule synthesis.

Synthesis of Propionic Acid Precursors

The propionic acid component is synthesized via liquid-phase oxidation of propionaldehyde under catalyst-free conditions, as detailed in CN1277801C .

Catalyst-Free Oxidation of Propionaldehyde

The patent outlines a scalable method for propionic acid production:

- Reactor Setup : A stainless steel or glass-lined bubble column reactor is charged with propionaldehyde.

- Oxidation Conditions :

- Temperature: 40–80°C

- Pressure: 0.1–1.0 MPa

- Oxygen source: Air or O₂/N₂ mixtures

- Reaction time: 3–10 hours

- Outer Circulation : Reaction mass is continuously circulated through an external heat exchanger to manage exothermic heat (20–80 L/h flow rate).

Table 1: Performance Metrics from Patent Embodiments

| Embodiment | Temp (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Purity (%) |

|---|---|---|---|---|---|

| 3 | 60–70 | 0.5 | 99.6 | 97.4 | 99.88 |

| 4 | 50–55 | 0.3 | 99.0 | 97.8 | 99.81 |

| 5 | 65–75 | 0.5 | 99.4 | 97.3 | 99.81 |

This method achieves >99% propionaldehyde conversion and >97% selectivity without catalysts, simplifying downstream purification.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction typically employs sulfuric acid or thionyl chloride as activating agents:

Key Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | Dichloromethane or toluene | |

| Catalyst | Conc. HSO or SOC | |

| Yield | 70–85% (varies by alcohol nucleophile) |

Ester derivatives are characterized via NMR (δ 1.2–1.4 ppm for methyl esters) and mass spectrometry ([M+H] peaks at m/z 219–350) .

Thiocarbamate Reactivity

The thiocarbamate group (-SC(=S)N-) displays nucleophilic behavior at the sulfur centers, enabling:

Hydrolysis

Under basic conditions (pH > 10), the thiocarbamate hydrolyzes to release pyrrolidine and carbonyl sulfide:

Metal Coordination

The sulfur atoms act as ligands for transition metals (e.g., Cu, Fe), forming complexes detectable via UV-Vis spectroscopy (λ ≈ 450 nm).

Decarboxylation

Thermal decarboxylation occurs at temperatures >150°C, yielding 2-(pyrrolidine-1-carbothioylsulfanyl)propane:

Analytical Confirmation

Biological Interactions

While not a classical reaction, the compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between the carboxylic acid and Arg, as inferred from structural analogs.

Scientific Research Applications

Proteomics Research

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is utilized in proteomics research to study protein interactions and modifications. Its ability to form stable adducts with proteins makes it valuable for mass spectrometry applications, where it can enhance the detection and quantification of specific proteins in complex mixtures .

Metabolic Studies

Research indicates that related compounds, such as propionic acid, influence metabolic pathways significantly. Propionic acid has been shown to lower fatty acid content in the liver and plasma, reduce food intake, and exert immunosuppressive actions . This suggests potential applications for this compound in metabolic studies aimed at understanding obesity and type 2 diabetes mechanisms.

Case Study: Effects on Insulin Sensitivity

A study explored the effects of propionic acid on insulin sensitivity in humans, demonstrating that increased production of propionic acid by gut microbiota could be beneficial in preventing obesity and type 2 diabetes . While the specific role of this compound requires further investigation, its structural similarities suggest it may exhibit comparable effects.

Antioxidant Properties

Compounds derived from propionic acid are noted for their antioxidant properties. Research has indicated that antioxidants play a crucial role in reducing oxidative stress, which is linked to various chronic diseases . The antioxidant capability of this compound could be explored for therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.

Neuroprotective Effects

There is emerging evidence that propionic acid derivatives may have neuroprotective effects. Studies have suggested that short-chain fatty acids can influence brain health by modulating inflammation and promoting neuronal health . Investigating the neuroprotective potential of this compound could lead to novel treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketoprofen (3-Benzoylhydratropic Acid)

- Structure: Ketoprofen features a benzophenone group attached to a propionic acid backbone.

- Application: A non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase enzymes.

- Key Differences : Unlike 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid, Ketoprofen lacks sulfur atoms and is optimized for pharmacological activity rather than chemical reactivity .

Phenoxypropionic Acid Herbicides (e.g., MCPP, DCPP)

- Structure: Derivatives like MCPP (2-(4-Chloro-2-Methylphenoxy)Propionic Acid) and DCPP (2-(2,4-Dichlorophenoxy)Propionic Acid) contain chlorinated aromatic rings linked via an ether oxygen to propionic acid.

- Application : Herbicides targeting broadleaf weeds via auxin mimicry.

- Key Differences: Reactivity: The phenoxy group in herbicides enables plant-specific uptake and mode of action, whereas the pyrrolidine-thioester group in the target compound may facilitate radical-mediated processes. Toxicity: Phenoxypropionic acids are classified as carcinogens (e.g., DCPP ), whereas the toxicity profile of this compound remains understudied.

Sulfur-Modified Propionic Acid Derivatives (Patent Example)

- Structure : Substituted sulfur, sulphone, or sulphoxide groups on propionic acid (e.g., 2-(substituted sulphur)-3-(substituted phenyl) propionic acid derivatives).

- Application : Anti-inflammatory agents, as described in patent literature .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity: The pyrrolidine-thioester group in this compound may enhance its utility in controlled radical polymerization compared to phenoxypropionic acids, which lack such functional groups .

- Environmental Impact: Phenoxypropionic acids persist in water systems and require advanced filtration (e.g., sand filters with 10.5 min residence time ), whereas the environmental fate of the target compound is unknown.

Biological Activity

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carbothioyl group. This structure is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, possibly modulating pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer effects using human cancer cell lines. The findings showed that treatment with this compound led to a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

Q & A

Q. What theoretical frameworks are essential for interpreting the compound’s role in catalytic dithiocarbamate-mediated reactions?

- Methodological Answer : Link experimental findings to dithiocarbamate coordination chemistry and transition state theory . Use spectroscopic data (e.g., X-ray absorption near-edge structure (XANES)) to probe metal-ligand interactions, and align results with mechanistic hypotheses derived from DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.